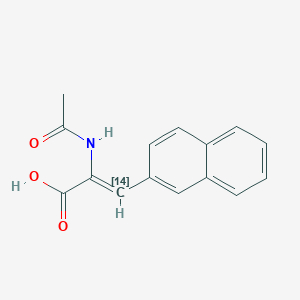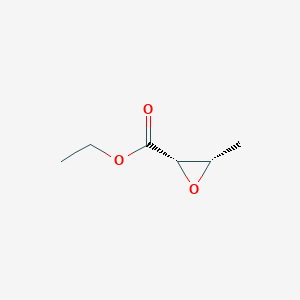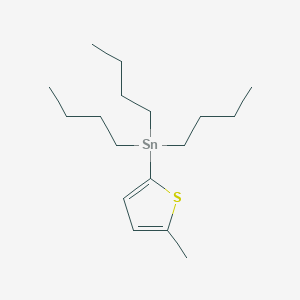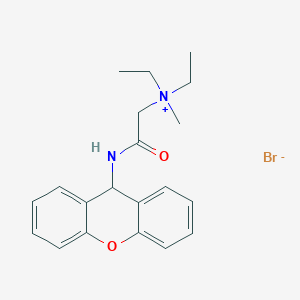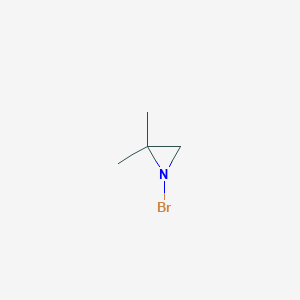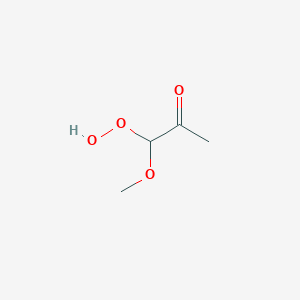
2-Propanone, 1-hydroperoxy-1-methoxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1-hydroperoxy-2-propanone is an organic compound with the molecular formula C4H8O4 It is a derivative of propanone, featuring both methoxy and hydroperoxy functional groups
Preparation Methods
The synthesis of 1-Methoxy-1-hydroperoxy-2-propanone typically involves the reaction of methoxyacetone with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the hydroperoxy group. The reaction conditions, including temperature and concentration of reactants, are carefully optimized to achieve a high yield of the desired product.
Chemical Reactions Analysis
1-Methoxy-1-hydroperoxy-2-propanone undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more stable peroxides or other oxygenated products.
Reduction: The compound can be reduced to form methoxypropanol or other alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-1-hydroperoxy-2-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound’s reactivity with biological molecules is studied to understand its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals or as a reagent in drug synthesis.
Industry: While not widely used in industrial applications, it has potential as a specialty chemical in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-1-hydroperoxy-2-propanone involves its reactivity with other molecules. The hydroperoxy group is highly reactive and can participate in redox reactions, leading to the formation of various products. The methoxy group can also undergo substitution reactions, making the compound versatile in chemical synthesis. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Methoxy-1-hydroperoxy-2-propanone can be compared with other similar compounds, such as:
Methoxyacetone: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
Hydroperoxyacetone: Contains a hydroperoxy group but lacks the methoxy group, affecting its reactivity and applications.
Methoxypropanol: A reduction product of 1-Methoxy-1-hydroperoxy-2-propanone, used in different applications due to its alcohol functional group.
Properties
CAS No. |
107729-23-7 |
|---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.1 g/mol |
IUPAC Name |
1-hydroperoxy-1-methoxypropan-2-one |
InChI |
InChI=1S/C4H8O4/c1-3(5)4(7-2)8-6/h4,6H,1-2H3 |
InChI Key |
WKDIYCKWLNCFHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(OC)OO |
Canonical SMILES |
CC(=O)C(OC)OO |
Synonyms |
2-Propanone, 1-hydroperoxy-1-methoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


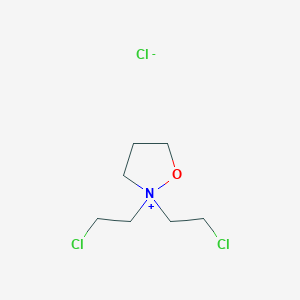
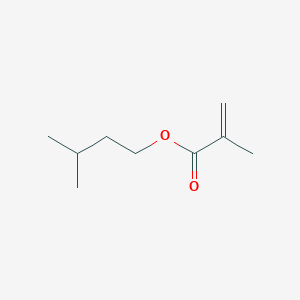
![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)
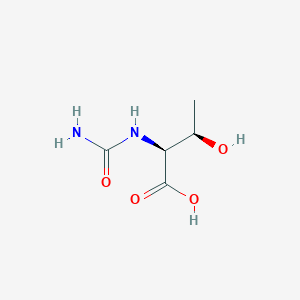

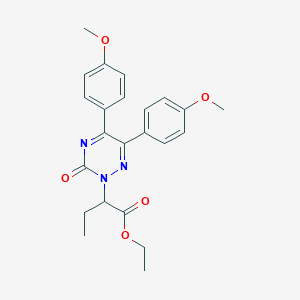
![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)
![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
